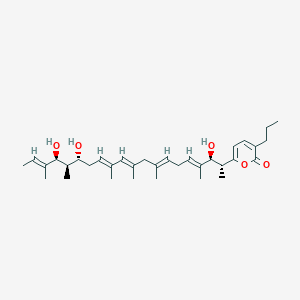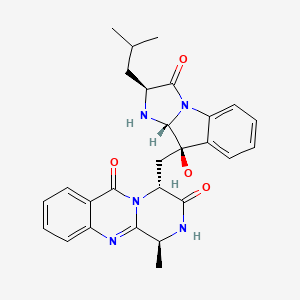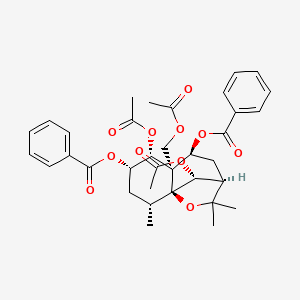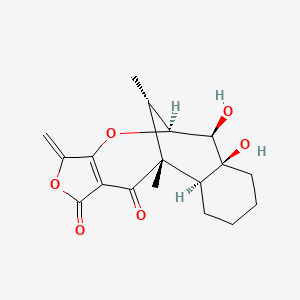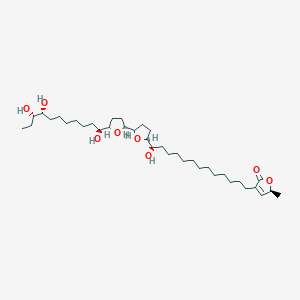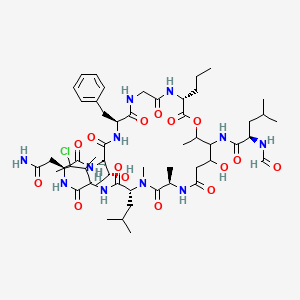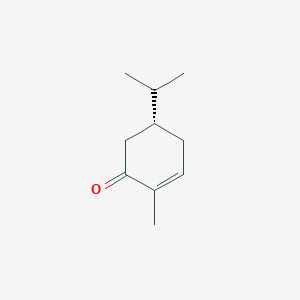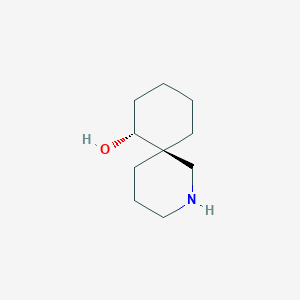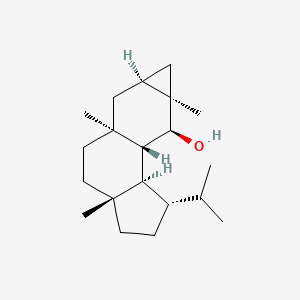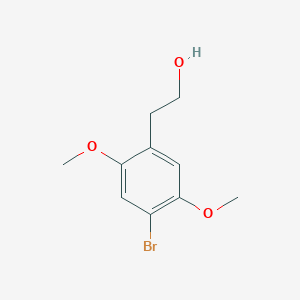![molecular formula C14H10O4 B1248502 [1,1'-ビフェニル]-3,5-ジカルボン酸 CAS No. 4445-59-4](/img/structure/B1248502.png)
[1,1'-ビフェニル]-3,5-ジカルボン酸
説明
Synthesis Analysis
The synthesis of coordination polymers derived from [1,1'-Biphenyl]-3,5-dicarboxylic acid typically involves solvothermal reactions. For example, two zinc coordination polymers were synthesized from 4′-hydroxy-[1,1′-biphenyl]-3,5-dicarboxylic acid and related compounds under solvothermal conditions, demonstrating the compound's versatility in forming diverse structures (Wang et al., 2019).
Molecular Structure Analysis
The molecular structures of the synthesized materials often feature complex topologies. For instance, the aforementioned zinc coordination polymers exhibit distinct net topologies and topological types, such as a (4,4)-connected net topology and a (2,3)-connected net, respectively. These structures were determined through single crystal X-ray diffraction (Wang et al., 2019).
Chemical Reactions and Properties
The reactivity of [1,1'-Biphenyl]-3,5-dicarboxylic acid derivatives in the formation of coordination polymers can lead to materials with functional properties. For example, certain polymers exhibit luminescence identification properties toward nitro aromatic compounds and Fe3+ cations, highlighting their potential in sensing applications (Wang et al., 2019).
Physical Properties Analysis
The physical properties, such as luminescence, of materials derived from [1,1'-Biphenyl]-3,5-dicarboxylic acid are notable. The mentioned zinc coordination polymers display luminescence that can be exploited for the identification of specific substances, indicating their utility in the development of luminescent sensors (Wang et al., 2019).
科学的研究の応用
合成有機化学
[1,1'-ビフェニル]-3,5-ジカルボン酸を含むビフェニル化合物は、合成有機化学における基本的な骨格です . それらは、ウルツ・フィティッヒ、ウルマン、ベネット・ターナー、ネギシ、クマダ、スティル、鈴木・宮浦、フリーデル・クラフツ、シアノ化、アミノ化、およびさまざまな求電子置換反応など、ビフェニル骨格に関連するいくつかの金属化された化学反応を受けます .
医薬品化学
ビフェニル誘導体は、医薬品化学において重要な中間体です。 それらは、幅広い医薬品の製造に使用されます . たとえば、多数のビフェニル誘導体が特許を取得し、抗アンドロゲン、免疫抑制剤、抗真菌剤、抗菌剤、抗菌剤、抗炎症剤、抗増殖剤、骨粗鬆症、降圧剤、抗腫瘍剤、β-グルクロニダーゼ阻害活性、抗白血病剤降圧剤、抗コリンエステラーゼ、抗糖尿病剤および抗マラリア薬などの医薬品として広く使用されています .
農業
エレクトロニクス
ビフェニル誘導体は、有機発光ダイオード(OLED)の蛍光層の製造に使用されます .
液晶
ビフェニル誘導体は、基本的な液晶の構成要素として役立ちます .
URAT1阻害剤
[1,1'-ビフェニル]-3,5-ジカルボン酸を含むビフェニルカルボン酸は、URAT1阻害剤の設計に使用されてきました。 URAT1は、高尿酸血症および痛風治療のための臨床的に検証された標的です . ファーマコフォア融合の戦略を通じて、URAT1阻害剤であるエパミヌラドとテルミサルタンの構造に基づいて、2つのビフェニルカルボン酸シリーズが設計されました . 51種類の新しい化合物が合成され、そのほとんどがヒトURAT1に対して明らかな阻害を示しました .
Safety and Hazards
“[1,1’-Biphenyl]-3,5-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
5-phenylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJLQXTYRRNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458026 | |
| Record name | [1,1'-Biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4445-59-4 | |
| Record name | [1,1'-Biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



